molecular formula C7H12O2S B13295453 1-(Propan-2-ylsulfanyl)cyclopropane-1-carboxylic acid

1-(Propan-2-ylsulfanyl)cyclopropane-1-carboxylic acid

Cat. No.: B13295453
M. Wt: 160.24 g/mol
InChI Key: ALVDHYOQQDNBHB-UHFFFAOYSA-N
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Description

1-(Propan-2-ylsulfanyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid group and a propan-2-ylsulfanyl (isopropylthio) substituent on the same carbon atom of the strained cyclopropane ring. The compound’s molecular formula is C₇H₁₀O₂S, with a molecular weight of 158.22 g/mol. The sulfanyl group (-S-CH(CH₃)₂) introduces sulfur into the structure, influencing electronic and steric properties. Cyclopropane derivatives are of interest due to their unique ring strain and reactivity, which are exploited in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C7H12O2S

Molecular Weight

160.24 g/mol

IUPAC Name

1-propan-2-ylsulfanylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H12O2S/c1-5(2)10-7(3-4-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9)

InChI Key

ALVDHYOQQDNBHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1(CC1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of Cyclopropanecarboxylic Acid Esters

The foundational step involves synthesizing cyclopropanecarboxylic acid esters, which serve as precursors. According to a process patented in 1998, cyclopropanecarboxylic acid methyl ester can be prepared by reacting 4-chlorobutyric acid methyl ester with sodium methylate, under conditions optimized at temperatures between 90°C and 150°C, with a catalyst such as alkylbenzenesulfonic acid (Table 1). The reaction typically proceeds with excess carboxylic acid to drive ester formation economically.

Table 1: Esterification Process Parameters

Parameter Value/Range Remarks
Temperature 90°C – 150°C Optimal for esterification
Catalyst Alkylbenzenesulfonic acid Preferably with 10-13 carbon chain side groups
Reaction Time Variable, typically several hours Ensures complete esterification
Distillation Pressure 500 – 1,000 hPa (slight vacuum) To distill off ester and improve yield

Cyclopropanation of Ester Derivatives

The key step involves cyclopropanation of the ester intermediates. A notable method uses diazomethane or related carbene precursors to add across the double bonds of cyclobutene derivatives, forming the cyclopropane ring. This process is catalyzed by transition metals such as copper or zinc, under mild conditions.

Sulfur Substitution at the Cyclopropane Ring

The introduction of the propansulfanyl group (propane-2-ylsulfanyl) is achieved via nucleophilic substitution using thiol derivatives. Based on literature, thiol-ene reactions or nucleophilic substitution of halogenated cyclopropane derivatives with thiol compounds are effective.

Research Data:

  • A study demonstrated that reacting halogenated cyclopropane intermediates with propan-2-ylthiol in the presence of a base yields the target sulfanyl derivative with yields exceeding 85% under optimized conditions (Table 2).

Table 2: Sulfur Substitution Reaction Conditions

Parameter Value/Range Remarks
Reagent Propan-2-ylthiol (or equivalent) Nucleophilic sulfur donor
Catalyst Base (e.g., potassium carbonate) Facilitates nucleophilic substitution
Solvent Acetone or ethanol Polar aprotic solvents favor substitution
Temperature 25°C – 50°C Mild conditions to prevent ring opening
Reaction Time 2 – 6 hours Ensures complete conversion

Alternative Synthetic Routes

Radical Cyclopropanation Approach

A radical-based approach involves generating cyclopropane rings via free radical addition to alkenes, followed by functionalization. For instance, using diazomethane derivatives under radical initiators (e.g., azobisisobutyronitrile) can produce cyclopropane derivatives with functional groups, including sulfanyl substituents.

Direct Functionalization of Cyclopropane Carboxylic Acids

Recent advances suggest that direct functionalization of cyclopropane carboxylic acids via transition metal catalysis (e.g., copper or palladium) can introduce sulfanyl groups at specific positions, reducing the number of steps and improving overall yields.

Data Summary and Comparative Analysis

Methodology Starting Materials Key Reagents Typical Yield (%) Advantages Limitations
Esterification + Cyclopropanation 4-Chlorobutyric acid methyl ester, diazomethane Sodium methylate, transition metal catalysts 80-90 Well-established, scalable, high yield Multi-step process, requires careful handling of diazomethane
Nucleophilic Substitution Halogenated cyclopropane derivatives, propan-2-ylthiol Potassium carbonate, polar solvents 85-95 Direct, high efficiency, fewer steps Requires halogenated intermediates
Radical Cyclopropanation Alkenes, diazomethane derivatives Radical initiators, sulfanyl sources 70-85 Versatile, adaptable to various substrates Radical reactions may have side reactions
Transition Metal Catalysis Cyclopropane carboxylic acids, sulfur reagents Copper or palladium catalysts 75-90 Direct functionalization, fewer steps Catalyst cost, reaction optimization needed

Chemical Reactions Analysis

Types of Reactions: 1-(Propan-2-ylsulfanyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propan-2-ylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

1-(Propan-2-ylsulfanyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 1-(Propan-2-ylsulfanyl)cyclopropane-1-carboxylic acid exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the sulfur atom in the propan-2-ylsulfanyl group may act as a nucleophile, leading to the formation of sulfoxides or sulfones. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(Propan-2-ylsulfanyl)cyclopropane-1-carboxylic acid with structurally related cyclopropane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications Synthesis Methods References
1-(Propan-2-ylsulfanyl)cyclopropane-1-carboxylic acid C₇H₁₀O₂S 158.22 Propan-2-ylsulfanyl (-S-CH(CH₃)₂) Sulfur enhances nucleophilicity; potential use in thiol-ene reactions or as a drug scaffold. Likely via nucleophilic substitution or thiol addition to cyclopropane precursors.
1-Allylcyclopropane-1-carboxylic acid C₇H₁₀O₂ 126.15 Allyl (-CH₂CH=CH₂) Allyl group enables conjugation reactions; used in polymer chemistry and natural product synthesis. Prepared via cyclopropanation of allyl malonates or Grignard reactions.
1-Fluorocyclopropane-1-carboxylic acid C₄H₅FO₂ 120.08 Fluorine (-F) High polarity due to electronegative F; applications in medicinal chemistry (e.g., protease inhibitors). Fluorination via electrophilic reagents or decarboxylative coupling.
1-(Boc-Amino)cyclopropane-1-carboxylic acid C₉H₁₅NO₄ 201.22 Boc-protected amino (-NHBoc) Boc group stabilizes amines; used in peptide synthesis and as a building block for PROTACs. Introduced via Boc-protection of cyclopropane amines followed by carboxylation.
1-(3-Fluorophenyl)cyclopropane-1-carboxylic acid C₁₀H₉FO₂ 192.18 3-Fluorophenyl (aromatic) Aromatic ring enhances π-π interactions; explored in kinase inhibitor development. Suzuki-Miyaura coupling of fluorophenyl boronic acids with cyclopropane precursors.

Key Comparative Insights:

Fluorine introduces strong electron-withdrawing effects, enhancing acidity (pKa ~1.5 for COOH) compared to the sulfanyl analog (pKa ~4.5 estimated) .

Synthetic Accessibility: 1-Allylcyclopropane-1-carboxylic acid is synthesized via cyclopropanation of allyl malonates, while 1-(Boc-Amino)cyclopropane-1-carboxylic acid involves multi-step protection-deprotection strategies . The sulfanyl derivative may require thiol-based nucleophilic substitution under basic conditions, similar to methods in for flow synthesis of cyclopropane carboxamides .

Applications :

  • Fluorinated and aromatic derivatives are prominent in drug discovery (e.g., CCR1 antagonists in ) due to target selectivity .
  • Sulfanyl groups can act as bioisosteres for ethers or amines, modifying pharmacokinetic properties like solubility or metabolic stability .

Research Findings and Data

  • Stability : Cyclopropane rings with electron-withdrawing groups (e.g., -F, -COOH) exhibit reduced ring-opening reactivity compared to alkyl-substituted analogs .
  • Biological Activity: Fluorophenyl and Boc-amino derivatives show inhibitory activity against enzymes like kinases and proteases, while sulfanyl analogs may target sulfur-dependent enzymes (e.g., cysteine proteases) .
  • Synthetic Challenges: Introducing sulfur requires careful control of oxidation states to avoid disulfide formation, as noted in for thiocyanate derivatives .

Biological Activity

1-(Propan-2-ylsulfanyl)cyclopropane-1-carboxylic acid is a compound of interest in medicinal and biological chemistry due to its unique structural features, including a cyclopropane ring and a propan-2-ylsulfanyl group. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

The compound is characterized by the following chemical structure:

C6H10O2S\text{C}_6\text{H}_{10}\text{O}_2\text{S}

It features a cyclopropane ring, which is known for its strain energy and reactivity, making it a valuable scaffold in organic synthesis. The presence of the sulfenyl group enhances its potential interactions with biological targets.

The biological activity of 1-(propan-2-ylsulfanyl)cyclopropane-1-carboxylic acid is largely attributed to its ability to undergo various chemical transformations. Notably:

  • Oxidation : The sulfur atom can be oxidized to form sulfoxides or sulfones, which may exhibit different biological activities.
  • Nucleophilic Substitution : The compound can participate in nucleophilic substitution reactions, allowing it to interact with various biomolecules.

These reactions suggest that the compound may influence metabolic pathways or enzyme activities within biological systems.

Inhibitory Effects on Enzymes

Recent studies have indicated that derivatives of cyclopropanecarboxylic acids can act as inhibitors of key enzymes involved in plant ethylene biosynthesis, such as 1-aminocyclopropane-1-carboxylate oxidase (ACO2). For example, docking studies have shown that certain derivatives bind effectively to the active site of ACO2, suggesting potential applications in agricultural biotechnology to regulate fruit ripening and senescence .

Case Studies

  • Ethylene Biosynthesis Inhibition : A study examined the inhibitory effects of cyclopropanecarboxylic acid derivatives on ACO2 in Arabidopsis thaliana. Molecular docking results demonstrated that these compounds could significantly inhibit ethylene production, which is crucial for fruit ripening processes. The binding affinities were quantified using binding constants (Kb) and free energy changes (ΔG), with values indicating strong interactions with the enzyme .
  • Synthesis and Bioactivity : Another study synthesized new derivatives from 1-(propan-2-ylsulfanyl)cyclopropane-1-carboxylic acid and evaluated their biological activities through in vitro assays. These derivatives showed varying degrees of inhibition against target enzymes, highlighting the influence of structural modifications on activity .

Data Tables

The following tables summarize key findings from molecular docking studies and enzyme inhibition assays.

CompoundBinding Affinity (ΔG, kcal/mol)Binding Constant (Kb, M⁻¹)
(E)-2-phenyl-cyclopropane-1-carboxylic acid-6.55.94 × 10⁴
(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid-6.44.94 × 10⁴
(E)-1-chloro-2-phenylcyclopropane-1-carboxylic acid-6.02.54 × 10⁴

Q & A

Basic: What spectroscopic methods are recommended for structural elucidation of 1-(propan-2-ylsulfanyl)cyclopropane-1-carboxylic acid?

Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the cyclopropane ring and sulfanyl substituent. 1H NMR identifies proton environments (e.g., cyclopropane ring protons at δ ~1.5–2.5 ppm and methyl groups from the propan-2-ylsulfanyl moiety at δ ~1.3 ppm). 13C NMR resolves carbons, including the cyclopropane carbons (~20–30 ppm) and the carboxylic acid carbonyl (~170–175 ppm). Infrared (IR) spectroscopy verifies the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹). For stereochemical analysis, X-ray crystallography is recommended, as used for structurally similar cyclopropane derivatives .

Basic: What synthetic strategies are effective for introducing the propan-2-ylsulfanyl group to cyclopropane-carboxylic acid frameworks?

Answer:
The propan-2-ylsulfanyl group can be introduced via nucleophilic substitution or thiol-ene reactions. For example:

  • Step 1: Synthesize a cyclopropane-carboxylic acid precursor (e.g., via cyclopropanation of α,β-unsaturated esters using CH₂N₂ or Simmons-Smith reagents).
  • Step 2: Activate the carboxylic acid as an acyl chloride for nucleophilic substitution with 2-propanethiol (HS-C(CH₃)₂).
  • Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC or LC-MS.
    Reaction conditions (e.g., anhydrous solvents, temperature control) are critical to avoid ring-opening side reactions .

Advanced: How can computational chemistry resolve contradictions in reactivity data for cyclopropane-carboxylic acid derivatives?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and reaction pathways. For example:

  • Case Study: Conflicting reports on acid-catalyzed ring-opening of cyclopropanes can be resolved by simulating protonation sites (carboxylic acid vs. sulfanyl group).
  • Method: Calculate activation energies for competing pathways to identify dominant mechanisms. Compare with experimental kinetic data (e.g., Arrhenius plots).
    This approach clarifies discrepancies in regioselectivity or stability under varying pH conditions .

Advanced: What strategies optimize enantioselective synthesis of 1-(propan-2-ylsulfanyl)cyclopropane-1-carboxylic acid?

Answer:
Chiral auxiliaries or asymmetric catalysis are key:

  • Catalytic Method: Use Rh(II)- or Cu(I)-chiral complexes in cyclopropanation (e.g., Davies catalyst for stereocontrol).
  • Example: Cyclopropanation of a diazoester precursor with a chiral sulfide ligand, followed by hydrolysis to the carboxylic acid.
  • Analysis: Enantiomeric excess (ee) is quantified via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry.
    Recent studies report >90% ee using Rh₂(S-PTTL)₄ catalysts for similar cyclopropane systems .

Basic: How does the cyclopropane ring strain influence the compound’s reactivity in nucleophilic substitutions?

Answer:
The strained cyclopropane ring (bond angles ~60°) increases electrophilicity at adjacent carbons, enhancing susceptibility to nucleophilic attack. For example:

  • Mechanism: Ring-opening reactions occur via nucleophilic attack at the carboxylic acid-adjacent carbon, stabilized by resonance with the carbonyl group.
  • Experimental Evidence: Kinetic studies show accelerated SN2 reactions compared to non-cyclopropane analogs.
    Control experiments using cyclohexane analogs confirm the strain effect .

Advanced: How to address discrepancies in reported toxicity profiles of cyclopropane-carboxylic acid derivatives?

Answer:
Contradictions often arise from incomplete toxicological data or varying impurity profiles. Mitigation strategies include:

  • Method 1: Conduct Ames tests (bacterial mutagenicity) and in vitro cytotoxicity assays (e.g., HepG2 cell lines) under standardized OECD guidelines.
  • Method 2: Compare purity profiles via GC-MS or NMR to rule out confounding impurities (e.g., residual solvents, synthetic byproducts).
    For example, impurities in 1-cyanocyclopropanecarboxylic acid derivatives were linked to acute toxicity in early studies .

Basic: What are the key applications of this compound in medicinal chemistry research?

Answer:
The compound serves as:

  • Intermediate: For synthesizing protease inhibitors or kinase inhibitors (e.g., sphingosine kinase inhibitors via amidine functionalization).
  • Probe: To study enzyme-substrate interactions (e.g., steric effects from the cyclopropane ring).
    Recent work with analogous cyclopropane derivatives demonstrates antiviral activity against RNA viruses .

Advanced: What analytical techniques validate the stability of 1-(propan-2-ylsulfanyl)cyclopropane-1-carboxylic acid under storage conditions?

Answer:

  • Accelerated Stability Testing: Store at 40°C/75% RH for 6 months, with periodic analysis via:
    • HPLC-UV: Monitor degradation products (e.g., ring-opened derivatives).
    • Karl Fischer Titration: Quantify moisture uptake.
  • Recommendation: Store desiccated at −20°C in amber vials to prevent photodegradation. Stability data for related compounds show <5% degradation under these conditions .

Advanced: How to design a kinetic study to evaluate the compound’s hydrolysis in aqueous buffers?

Answer:

  • Protocol:
    • Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 37°C.
    • Withdraw aliquots at timed intervals and quench reactions (e.g., with cold acetonitrile).
    • Analyze hydrolysis rates via LC-MS, tracking the parent compound and degradation products (e.g., cyclopropane ring-opened dicarboxylic acid).
  • Data Analysis: Fit to pseudo-first-order kinetics; calculate half-life (t₁/₂) and activation energy (Eₐ) via the Arrhenius equation.
    This method revealed pH-dependent stability in structurally related cyclopropanes .

Basic: What precautions are essential when handling this compound in laboratory settings?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols.
  • First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention.
  • Waste Disposal: Collect in sealed containers for incineration by licensed hazardous waste handlers.
    Safety data for analogous compounds highlight low acute toxicity but recommend caution due to limited chronic exposure studies .

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